molecular formula C10H7N5O B15213535 3-phenyl-2H-imidazo[4,5-d]triazin-4-one CAS No. 89608-62-8

3-phenyl-2H-imidazo[4,5-d]triazin-4-one

Cat. No.: B15213535
CAS No.: 89608-62-8
M. Wt: 213.20 g/mol
InChI Key: COOFMTJQLGQFOF-UHFFFAOYSA-N
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Description

3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of imidazo[4,5-d][1,2,3]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization with formic acid . Another approach includes the use of electrophilic amination, which has been shown to be effective in synthesizing imidazo[4,5-d][1,2,3]triazinones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure safety and efficiency. For example, the use of safe reagents and controlled reaction conditions is crucial to prevent any hazardous situations during large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3H-imidazo[4,5-d][1,2,3]triazin-4(5H)-one is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

89608-62-8

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

3-phenyl-5H-imidazo[4,5-d]triazin-4-one

InChI

InChI=1S/C10H7N5O/c16-10-8-9(12-6-11-8)13-14-15(10)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

COOFMTJQLGQFOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N=CN3)N=N2

Origin of Product

United States

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